potassium (2-methyl-1H-benzimidazol-1-yl)acetate
Overview
Description
Potassium (2-methyl-1H-benzimidazol-1-yl)acetate is a chemical compound with the molecular formula C10H10KN2O2. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Mechanism of Action
Target of Action
Potassium (2-methyl-1H-benzimidazol-1-yl)acetate is a benzimidazole derivative. Benzimidazole compounds have been found to interact with a variety of biological targets, including bacterial and fungal proteins . .
Mode of Action
The mode of action of benzimidazole derivatives often involves binding to their target proteins, disrupting their normal function . This can lead to a variety of downstream effects, depending on the specific target and the biological system in which it operates.
Biochemical Pathways
Benzimidazole derivatives can affect a variety of biochemical pathways, depending on their specific targets . For example, some benzimidazole compounds have been found to inhibit the growth of bacteria and fungi, potentially by disrupting essential biochemical pathways in these organisms . .
Pharmacokinetics
The pharmacokinetics of benzimidazole derivatives can vary widely, depending on their specific chemical structure . Factors such as absorption, distribution, metabolism, and excretion (ADME) can all influence the bioavailability of these compounds.
Result of Action
The molecular and cellular effects of benzimidazole derivatives can be diverse, depending on their specific targets and mode of action . Some benzimidazole compounds have been found to inhibit the growth of bacteria and fungi, suggesting that they may have antimicrobial effects . .
Action Environment
The action, efficacy, and stability of benzimidazole derivatives can be influenced by a variety of environmental factors . For example, the pH and temperature of the environment can affect the solubility and stability of these compounds, potentially influencing their bioavailability and efficacy . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium (2-methyl-1H-benzimidazol-1-yl)acetate typically involves the reaction of 2-methylbenzimidazole with potassium hydroxide and chloroacetic acid. The reaction is carried out in an aqueous medium under reflux conditions. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Potassium (2-methyl-1H-benzimidazol-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can convert the compound into different benzimidazole analogs.
Substitution: The acetate group can be substituted with other functional groups to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions include various benzimidazole derivatives with different functional groups, which can exhibit unique biological and chemical properties .
Scientific Research Applications
Potassium (2-methyl-1H-benzimidazol-1-yl)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex benzimidazole derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of corrosion inhibitors and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzimidazole: A precursor in the synthesis of potassium (2-methyl-1H-benzimidazol-1-yl)acetate.
Benzimidazole: The parent compound with a wide range of biological activities.
Benzoxazole: Another heterocyclic compound with similar structural features and biological properties
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its potassium salt form enhances its solubility and stability, making it suitable for various applications in research and industry .
Properties
IUPAC Name |
potassium;2-(2-methylbenzimidazol-1-yl)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2.K/c1-7-11-8-4-2-3-5-9(8)12(7)6-10(13)14;/h2-5H,6H2,1H3,(H,13,14);/q;+1/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPVBBDULKSUIF-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC(=O)[O-].[K+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9KN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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